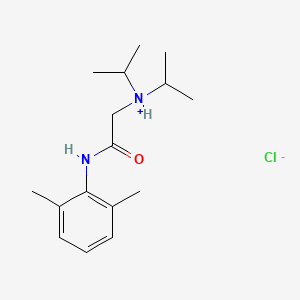

2-(Diisopropylamino)-2',6'-acetoxylidide, hydrochloride

Description

PHE-377 is a compound being developed for the treatment of neuropathic pain. Neuropathic pain is a type of pain caused by a problem with one or more nerves in the body, often described as burning, stabbing, shooting, aching, or like an electric shock . Traditional painkillers are often less effective for neuropathic pain, making compounds like PHE-377 crucial for treatment.

Properties

CAS No. |

77966-84-8 |

|---|---|

Molecular Formula |

C16H27ClN2O |

Molecular Weight |

298.8 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[di(propan-2-yl)amino]acetamide;hydrochloride |

InChI |

InChI=1S/C16H26N2O.ClH/c1-11(2)18(12(3)4)10-15(19)17-16-13(5)8-7-9-14(16)6;/h7-9,11-12H,10H2,1-6H3,(H,17,19);1H |

InChI Key |

OJTPHJHZGWBMET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN(C(C)C)C(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for PHE-377 are not widely documented in public literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

PHE-377, like many organic compounds, can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might involve the use of oxidizing agents like potassium permanganate or chromium trioxide, while reduction reactions could involve reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions would depend on the specific reaction conditions and the nature of the starting material.

Scientific Research Applications

PHE-377 is primarily being developed for its potential use in treating neuropathic pain . This compound is a TRPV1 antagonist, which means it blocks the activity of the TRPV1 receptor, a protein involved in the transmission of pain signals . By blocking this receptor, PHE-377 can help reduce the perception of pain. In addition to its potential use in pain management, PHE-377 may also have applications in other areas of medicine, such as the treatment of inflammatory conditions.

Mechanism of Action

The mechanism of action of PHE-377 involves its activity as a TRPV1 antagonist . The TRPV1 receptor is a protein found on the surface of certain nerve cells, and it plays a key role in the transmission of pain signals. When activated, the TRPV1 receptor allows calcium ions to enter the nerve cell, leading to the generation of a pain signal. By blocking the TRPV1 receptor, PHE-377 prevents the entry of calcium ions, thereby reducing the transmission of pain signals and alleviating pain.

Comparison with Similar Compounds

Similar Compounds

- Capsazepine

- SB-705498

- AMG 517

- JNJ-17203212

These compounds share a similar mechanism of action with PHE-377, but each has unique properties that may influence their effectiveness and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.